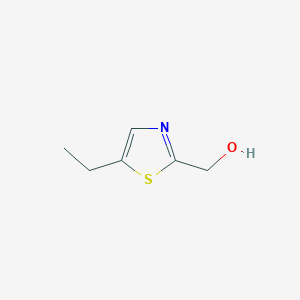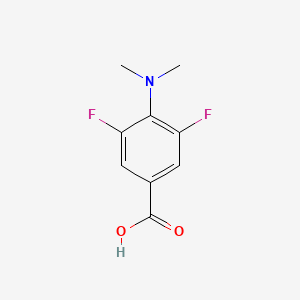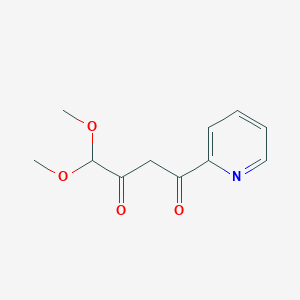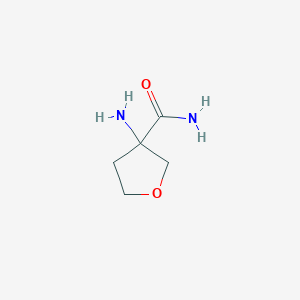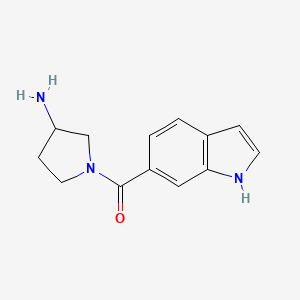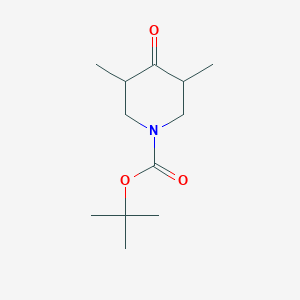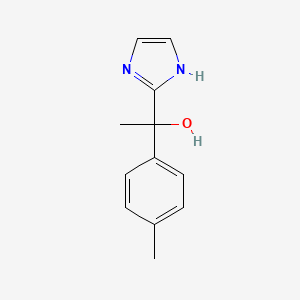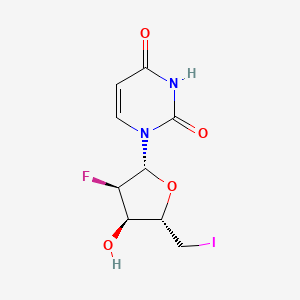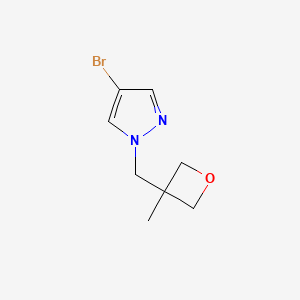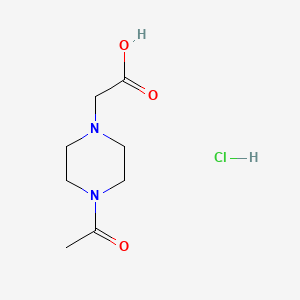
1-(3-Hydroxyazetidin-1-yl)-2-methoxyethan-1-one
Vue d'ensemble
Description
1-(3-Hydroxyazetidin-1-yl)-2-methoxyethan-1-one is a chemical compound with the molecular formula C5H9NO2 and a molecular weight of 115.13 . It is available from suppliers such as eMolecules .
Synthesis Analysis
The synthesis of 1-(3-Hydroxyazetidin-1-yl)-2-methoxyethan-1-one involves the reaction of azetidin-3-ol with acetyl chloride in the presence of triethylamine in tetrahydrofuran .Molecular Structure Analysis
The molecular structure of 1-(3-Hydroxyazetidin-1-yl)-2-methoxyethan-1-one is characterized by the presence of an azetidine ring, which is a four-membered cyclic amine, attached to a methoxyethanone group .Physical And Chemical Properties Analysis
1-(3-Hydroxyazetidin-1-yl)-2-methoxyethan-1-one is a pale-yellow to yellow-brown solid or liquid at room temperature .Applications De Recherche Scientifique
Chemical Synthesis and Medicinal Intermediates
1-(3-Hydroxyazetidin-1-yl)-2-methoxyethan-1-one, due to its structural features, is a compound of interest in the synthesis of medicinal intermediates. For example, Cui‐Feng Yang (2009) described the synthesis of medicinal intermediates from a related compound, 1-(diphenylmethyl)-3-hydroxyazetidin, through multi-step reactions involving substitution, azido reaction, and reduction processes. This highlights the compound's potential utility in the development of new medicinal agents through synthetic organic chemistry (Yang, 2009).
Antimicrobial and Anticancer Properties
The compound and its derivatives have been investigated for their biological activities, including antimicrobial and anticancer properties. For instance, M. Nagamani et al. (2018) synthesized novel derivatives and evaluated their antimicrobial activity, showcasing the potential of such compounds in contributing to the development of new antimicrobial agents (Nagamani et al., 2018). Furthermore, Thomas F. Greene et al. (2016) explored the structure-activity relationships of similar compounds, leading to the discovery of potent antiproliferative compounds that interact with tubulin and possess potential as anticancer agents (Greene et al., 2016).
Synthesis Techniques and Catalysis
The compound also plays a role in catalysis and synthesis techniques. Ruo-Zhuang Liu et al. (2008) demonstrated the use of chiral 3-hydroxyazetidines, derived from the compound , as ligands in the asymmetric addition of diethylzinc to aldehydes, showing its relevance in stereoselective synthesis (Liu et al., 2008).
Safety and Hazards
The safety data sheet for 1-(3-Hydroxyazetidin-1-yl)-2-methoxyethan-1-one indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water in case of contact with eyes .
Propriétés
IUPAC Name |
1-(3-hydroxyazetidin-1-yl)-2-methoxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-10-4-6(9)7-2-5(8)3-7/h5,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUWAFICYPPYSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxyazetidin-1-yl)-2-methoxyethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



